molecular formula C7H11NO B14602239 Oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl- CAS No. 60824-09-1

Oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl-

Cat. No.: B14602239
CAS No.: 60824-09-1
M. Wt: 125.17 g/mol
InChI Key: SDEXZERWEBDHSL-UHFFFAOYSA-N
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Description

Oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl- is a heterocyclic organic compound with a five-membered ring structure containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90 °C) . The resulting oxazoline can then be oxidized to the corresponding oxazole using commercial manganese dioxide packed in a reactor .

Industrial Production Methods

Industrial production methods for oxazole derivatives often involve continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor allows for the rapid and efficient oxidation of oxazolines to oxazoles under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more stable aromatic oxazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

    Cyclization: The formation of oxazole rings from β-hydroxy amides through cyclodehydration.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, oxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-ethenyl-4,4-dimethyl-5H-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-4-6-8-7(2,3)5-9-6/h4H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEXZERWEBDHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454133
Record name Oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60824-09-1
Record name Oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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